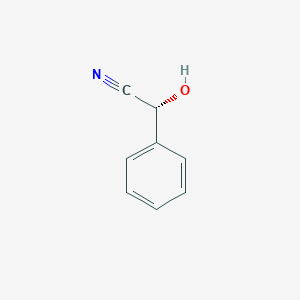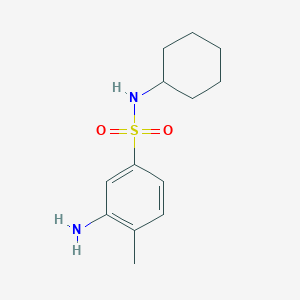
喹唑啉-6-胺
概述
描述
Quinazolin-6-amine is a heterocyclic aromatic amine compound that is widely used in the synthesis of various drugs, and in scientific research applications. Quinazolin-6-amine is a versatile compound that can be used for a variety of purposes, including drug synthesis, pharmaceutical research, and laboratory experiments.
科学研究应用
作用机制
Target of Action
Quinazolin-6-amine primarily targets the Pseudomonas aeruginosa quorum sensing transcriptional regulator PqsR . This target plays a crucial role in the formation of biofilms, which are a major factor in antibiotic resistance . Quinazolin-6-amine also targets queuine tRNA-ribosyltransferase .
Mode of Action
Quinazolin-6-amine interacts with its targets to inhibit biofilm formation and other virulence factors in Pseudomonas aeruginosa . It decreases cell surface hydrophobicity, compromising bacterial cell adhesion, and curtails the production of exopolysaccharides, a major component of the matrix binding biofilm components together . It also impedes Pseudomonas cells’ twitching motility, a trait that augments the cells’ pathogenicity and invasion potential .
Biochemical Pathways
Quinazolin-6-amine affects the quorum sensing system in Pseudomonas aeruginosa . This system regulates biofilm formation and other virulence factors . By inhibiting this system, quinazolin-6-amine disrupts the bacteria’s ability to form biofilms and other virulence factors .
Pharmacokinetics
It’s worth noting that the use of multiple drug combinations, which could potentially include quinazolin-6-amine, is often linked with drug-drug interactions and altered pharmacokinetics . These interactions can lead to severe unintended outcomes and may result in the failure of the treatment .
Result of Action
The primary result of quinazolin-6-amine’s action is the inhibition of biofilm formation in Pseudomonas aeruginosa . It also decreases other virulence factors at low concentrations without affecting bacterial growth . This makes it a promising candidate for the development of new anti-biofilm and quorum quenching agents against Pseudomonas aeruginosa .
未来方向
Quinazoline derivatives, including Quinazolin-6-amine, continue to be a focus in medicinal chemistry due to their diverse biological activities . Future research may focus on the design and synthesis of novel quinazoline-based compounds as potential drugs, particularly for anticancer potency . The structure-activity relationship of these compounds will also be a significant area of study .
生化分析
Biochemical Properties
Quinazolin-6-amine interacts with various biomolecules in biochemical reactions. For instance, it has been found that quinazolines substituted on the 6-position can irreversibly bind with the intracellular ATP binding domain of EGFR .
Cellular Effects
Quinazolin-6-amine influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Its effects are particularly notable in its interactions with EGFR, a key player in many cellular processes .
Molecular Mechanism
At the molecular level, Quinazolin-6-amine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it can irreversibly bind with the intracellular ATP binding domain of EGFR .
Metabolic Pathways
Quinazolin-6-amine is likely involved in various metabolic pathways due to its interactions with key biomolecules like EGFR
Transport and Distribution
Given its interactions with intracellular domains of EGFR, it is likely that it can be transported into cells .
Subcellular Localization
Its ability to bind with intracellular domains of EGFR suggests it may localize within the cell .
属性
IUPAC Name |
quinazolin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-7-1-2-8-6(3-7)4-10-5-11-8/h1-5H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGPXURFKAUHQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NC=C2C=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343356 | |
| Record name | quinazolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101421-72-1 | |
| Record name | 6-Quinazolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101421-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | quinazolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Aminoquinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of this copper-catalyzed approach for synthesizing quinazolin-6-amine analogs?
A1: This research [] presents a novel method for synthesizing benzo[4,5]imidazo[1,2-c]quinazolin-6-amines, a type of quinazolin-6-amine analog. The copper-catalyzed C–N coupling and cyclization strategy offers a more efficient and potentially scalable alternative to traditional synthetic routes. The reaction utilizes readily available starting materials like 2-(2-bromophenyl)benzimidazoles and cyanamide and employs milder reaction conditions, making it a potentially valuable tool in organic synthesis.
Q2: Can you elaborate on the proposed reaction mechanism for this synthesis?
A2: The researchers propose a three-step mechanism for the synthesis []. Initially, copper iodide (CuI) catalyzes the coupling of 2-(2-bromophenyl)benzimidazoles with cyanamide, forming an intermediate. This intermediate then undergoes intramolecular C–N bond formation to create a cyclic structure. Finally, tautomerization occurs, resulting in the formation of the desired benzo[4,5]imidazo[1,2-c]quinazolin-6-amine product.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[a]pyrene-7,10-dione](/img/structure/B110913.png)









![6-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B110974.png)


